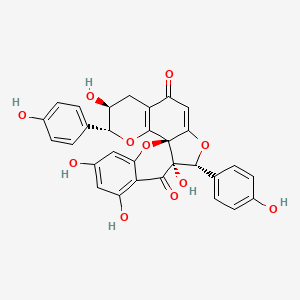

Genkwanol C

Description

Properties

Molecular Formula |

C30H22O11 |

|---|---|

Molecular Weight |

558.5 g/mol |

IUPAC Name |

(1R,4R,5S,12R,13S)-5,13,16,18-tetrahydroxy-4,12-bis(4-hydroxyphenyl)-3,11,21-trioxapentacyclo[11.8.0.01,10.02,7.015,20]henicosa-2(7),9,15,17,19-pentaene-8,14-dione |

InChI |

InChI=1S/C30H22O11/c31-15-5-1-13(2-6-15)25-21(36)11-18-19(34)12-23-30(28(18)40-25)29(38,27(39-23)14-3-7-16(32)8-4-14)26(37)24-20(35)9-17(33)10-22(24)41-30/h1-10,12,21,25,27,31-33,35-36,38H,11H2/t21-,25+,27+,29-,30+/m0/s1 |

InChI Key |

JTLAASAWWOBQSW-LXOKDWSYSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=O)C=C3[C@]24[C@@]([C@H](O3)C5=CC=C(C=C5)O)(C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=O)C=C3C24C(C(O3)C5=CC=C(C=C5)O)(C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Genkwanol C in Daphne Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genkwanol C, a biflavonoid found in select Daphne species such as Daphne feddei, represents a class of natural products with significant biological activities. As interest in flavonoid-based therapeutics continues to grow, a thorough understanding of the biosynthetic pathways leading to these complex molecules is paramount for their potential biotechnological production and pharmaceutical development. This technical guide provides a detailed overview of the proposed biosynthesis of this compound, from its primary metabolic precursors to the final oxidative coupling of its monomeric flavonoid units. The content herein is curated for researchers, scientists, and drug development professionals, offering insights into the enzymatic machinery and potential experimental approaches to further elucidate and harness this intricate metabolic pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, a C30 biflavonoid, is a multi-step process that begins with the general phenylpropanoid pathway, diverges into flavonoid biosynthesis to produce monomeric units, and culminates in an oxidative coupling reaction to form the final dimeric structure. Based on the known pathways of flavonoid and biflavonoid formation, the biosynthesis of this compound can be logically divided into three main stages:

-

Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

-

Flavonoid Biosynthesis: Formation of the Apigenin Monomer

-

Oxidative Coupling: Dimerization to form this compound

Stage 1: The Phenylpropanoid Pathway

The journey to this compound begins with the essential amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. This foundational pathway provides the C6-C3 backbone for a vast array of plant secondary metabolites, including flavonoids.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form the central precursor, p-coumaroyl-CoA.

Stage 2: Flavonoid Biosynthesis - The Path to Apigenin

The activated precursor, p-coumaroyl-CoA, enters the flavonoid biosynthesis pathway. Here, a series of enzymatic reactions construct the characteristic C6-C3-C6 framework of the flavonoid monomer, apigenin.

The enzymatic cascade proceeds as follows:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone intermediate.

-

Flavone Synthase (FNS): A cytochrome P450 enzyme (FNS II) or a 2-oxoglutarate-dependent dioxygenase (FNS I) that introduces a double bond into the C-ring of naringenin to yield the flavone, apigenin.

Stage 3: Oxidative Coupling to Form this compound

The proposed mechanism involves:

-

Oxidative Activation: A cytochrome P450 monooxygenase likely activates one of the flavonoid monomers, generating a radical intermediate.

-

Radical Coupling: The activated radical then attacks a second flavonoid monomer, leading to the formation of the biflavonoid linkage.

Given the complexity and variability of biflavonoid structures, the exact positions of the linkage in this compound would require detailed structural elucidation data.

Quantitative Data

Currently, there is a paucity of specific quantitative data in the scientific literature regarding the biosynthesis of this compound in Daphne species. This includes enzyme kinetic parameters, precursor and product concentrations, and pathway flux analysis. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Enzyme Kinetic Parameters for this compound Biosynthesis

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) | Reference |

| PAL | L-Phenylalanine | Data not available | Data not available | Data not available | Data not available | Data not available | |

| C4H | Cinnamic Acid | Data not available | Data not available | Data not available | Data not available | Data not available | |

| 4CL | p-Coumaric Acid | Data not available | Data not available | Data not available | Data not available | Data not available | |

| CHS | p-Coumaroyl-CoA, Malonyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available | |

| CHI | Naringenin Chalcone | Data not available | Data not available | Data not available | Data not available | Data not available | |

| FNS | (2S)-Naringenin | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Biflavonoid Synthase (P450) | Apigenin | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Metabolite Concentrations in Daphne Species

| Metabolite | Tissue/Organ | Concentration (µg/g FW) | Developmental Stage | Growth Conditions | Reference |

| L-Phenylalanine | Data not available | Data not available | Data not available | Data not available | |

| p-Coumaric Acid | Data not available | Data not available | Data not available | Data not available | |

| Apigenin | Data not available | Data not available | Data not available | Data not available | |

| This compound | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

To facilitate further research into the biosynthesis of this compound, this section outlines detailed methodologies for key experiments. These protocols are based on established techniques in the field of plant secondary metabolism.

Protocol 1: Enzyme Activity Assays

This protocol describes a general method for assaying the activity of enzymes in the flavonoid biosynthetic pathway using protein extracts from Daphne tissues.

1. Protein Extraction:

-

Harvest fresh Daphne tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM DTT, 1 mM EDTA, and 5% (w/v) PVPP).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

2. Enzyme Assays (General Procedure):

-

Prepare a reaction mixture containing the appropriate buffer, substrate, and any necessary cofactors (e.g., NADPH for cytochrome P450s, 2-oxoglutarate and Fe(II) for dioxygenases).

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding a known amount of the crude protein extract.

-

Incubate the reaction for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

-

Extract the product and analyze by HPLC or LC-MS.

3. Specific Assays:

-

PAL: Monitor the conversion of L-phenylalanine to cinnamic acid by measuring the increase in absorbance at 290 nm.

-

C4H, FNS (P450 type), Biflavonoid Synthase (P450 type): These assays require a source of NADPH and are typically performed using microsomal preparations. Product formation is monitored by HPLC or LC-MS.

-

4CL, CHS, CHI: Product formation is monitored by HPLC or LC-MS.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the expression levels of genes encoding the biosynthetic enzymes for this compound.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from Daphne tissues using a commercial plant RNA extraction kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. Primer Design and Validation:

-

Design gene-specific primers for the target biosynthetic genes (PAL, C4H, 4CL, CHS, CHI, FNS, and candidate P450s) and a reference gene (e.g., actin or ubiquitin).

-

Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

3. RT-qPCR Reaction:

-

Prepare a qPCR reaction mixture containing cDNA template, gene-specific primers, and a SYBR Green-based qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression levels using the ΔΔCt method, normalizing to the reference gene.

Genkwanol C: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Chemical Properties, Bioactivity, and Experimental Evaluation of a Promising Antiviral Biflavonoid

Abstract

Genkwanol C, a naturally occurring biflavonoid, has emerged as a compound of interest for researchers in virology and drug development due to its demonstrated in vitro efficacy against the Respiratory Syncytial Virus (RSV). This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, alongside a detailed examination of the experimental protocols utilized to ascertain its antiviral activity. This document is intended to serve as a foundational resource for scientists and researchers engaged in the exploration of novel antiviral therapeutics.

Chemical and Physical Properties

This compound is classified as a biflavonoid, a class of natural products characterized by the linkage of two flavonoid moieties. The precise arrangement of these units dictates the compound's stereochemistry and subsequent biological activity. The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for researchers in medicinal chemistry and pharmacology.

| Property | Value | Source |

| CAS Number | 151283-11-3 | [1][2] |

| Molecular Formula | C30H22O11 | [1] |

| Molecular Weight | 558.49 g/mol | [1][2] |

| Density | 1.8±0.1 g/cm³ | [1] |

| Boiling Point | 977.1±65.0 °C at 760 mmHg | [1] |

| Flash Point | 329.1±27.8 °C | [1] |

Antiviral Activity against Respiratory Syncytial Virus (RSV)

This compound has been identified as an effective inhibitor of the Respiratory Syncytial Virus (RSV) in in vitro settings. RSV is a major cause of lower respiratory tract infections, particularly in infants and the elderly, and the development of effective antiviral therapies remains a critical public health objective. The antiviral properties of biflavonoids, the class of compounds to which this compound belongs, have been the subject of various studies. Research has indicated that certain biflavonoids can exhibit potent antiviral effects against a range of viruses, including RSV.

The mechanism of action for the antiviral activity of many biflavonoids is an active area of investigation. It is hypothesized that these compounds may interfere with viral entry, replication, or assembly within the host cell. The specific molecular targets and signaling pathways modulated by this compound in the context of RSV infection are yet to be fully elucidated.

Experimental Protocols for Antiviral Activity Assessment

The evaluation of the anti-RSV activity of biflavonoids, such as those related to this compound, typically involves cell-based assays. The following is a detailed methodology based on protocols used for assessing the in vitro antiviral efficacy of compounds isolated from natural sources.

Cell and Virus Culture

-

Cell Line: Human epidermoid carcinoma (HEp-2) cells are commonly used for the propagation of RSV.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Strain: A suitable strain of RSV, such as RSV A2, is propagated in HEp-2 cells. Viral titers are determined by a plaque assay.

Cytotoxicity Assay

Before assessing antiviral activity, the cytotoxicity of the test compound is determined to ensure that any observed antiviral effect is not due to cell death.

-

Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

-

Procedure:

-

HEp-2 cells are seeded in 96-well plates and incubated until a monolayer is formed.

-

The culture medium is replaced with serial dilutions of the test compound in DMEM with 2% FBS.

-

After a 48-hour incubation period, the medium is removed, and MTT solution is added to each well.

-

Following a 4-hour incubation, the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

-

Antiviral Activity Assay (CPE Reduction Assay)

The cytopathic effect (CPE) reduction assay is a common method to screen for antiviral activity.

-

Procedure:

-

HEp-2 cells are seeded in 96-well plates and grown to confluence.

-

The cells are infected with RSV at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.

-

Serial dilutions of the test compound in maintenance medium (DMEM with 2% FBS) are added to the wells.

-

The plates are incubated for 48-72 hours until the cytopathic effect is observed in the virus control wells.

-

The degree of CPE is observed under a microscope and scored.

-

The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces the CPE by 50% compared to the virus control.

-

Data Analysis

The selectivity index (SI) is calculated as the ratio of the CC50 to the IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile for the antiviral compound.

Potential Signaling Pathways and Future Directions

The precise signaling pathways modulated by this compound remain an area for future investigation. Flavonoids, in general, have been shown to interact with various cellular signaling cascades, including the NF-κB and MAPK pathways, which are known to be involved in the inflammatory response to viral infections. Understanding the specific molecular interactions of this compound could provide valuable insights into its mechanism of action and guide the development of more potent and selective antiviral agents.

Below is a generalized representation of a potential experimental workflow for investigating the antiviral mechanism of a compound like this compound.

Caption: A logical workflow for the investigation of a novel antiviral compound.

Conclusion

This compound represents a promising lead compound in the search for new antiviral therapies against RSV. Its biflavonoid structure and demonstrated in vitro activity warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers to build upon in their efforts to develop novel and effective treatments for RSV and other viral infections.

References

Unveiling the Therapeutic Potential of Genkwanol C: A Technical Guide for Researchers

A comprehensive analysis of the bioactive flavonoid Genkwanol C, also identified as 3'-hydroxygenkwanin or Luteolin 7-methyl ether, reveals its promising therapeutic applications in oncology, inflammation, and neuroprotection. This technical guide synthesizes the current understanding of its mechanisms of action, summarizes key quantitative data, and provides detailed experimental methodologies to facilitate further research and drug development.

Core Therapeutic Targets and Mechanisms of Action

This compound, a flavonoid predominantly isolated from the medicinal plant Daphne genkwa, has demonstrated significant potential across multiple therapeutic areas. Its primary mechanisms of action revolve around the modulation of key signaling pathways implicated in cancer progression, inflammatory responses, and neuronal cell survival.

Anti-Cancer Effects

Preclinical studies have established the cytotoxic and anti-proliferative effects of this compound against a variety of cancer cell lines. A primary target in its anti-cancer activity is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This compound has been shown to decrease the levels of both total and phosphorylated EGFR in non-small cell lung cancer (NSCLC) cells, leading to reduced tumor growth in vivo.

Furthermore, in glioma cells, this compound induces cell cycle arrest and triggers the intrinsic apoptotic pathway . This is achieved through the activation of p21, a critical regulator of cell cycle progression. The synergistic effect of this compound with other flavonoids, such as Apigenin, suggests a promising avenue for combination chemotherapy in glioma treatment.

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . By suppressing the activation of NF-κB, this compound downregulates the expression of pro-inflammatory mediators. Studies on total flavonoid extracts from Daphne genkwa, rich in this compound and related compounds like genkwanin, have demonstrated a significant reduction in the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-2, IL-6, IFN-γ) in inflammatory cell models.

Neuroprotective Potential

While research specific to this compound's neuroprotective effects is emerging, the broader class of flavonoids is known to confer neuroprotection through various mechanisms. These include antioxidant activities and the modulation of signaling pathways that protect neurons from oxidative stress and apoptosis. Given its demonstrated antioxidant capabilities, this compound is a promising candidate for further investigation in the context of neurodegenerative diseases.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for this compound (3'-hydroxygenkwanin) and its anti-cancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-9 | Non-Small Cell Lung Cancer | Not specified | --INVALID-LINK-- |

| H1975 | Non-Small Cell Lung Cancer | Not specified | --INVALID-LINK-- |

| C6 | Glioma | Dose-dependent inhibition | --INVALID-LINK-- |

| Related Flavonoids | |||

| Genkwanin | Rheumatoid Arthritis Model | Not specified | --INVALID-LINK-- |

Table 1: In Vitro Anti-Cancer and Anti-Inflammatory Activity of this compound and Related Flavonoids.

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| Mouse Xenograft | Non-Small Cell Lung Cancer (H1975) | 1 mg/kg | Reduced tumor growth and intratumoral levels of EGFR and p-EGFR. | --INVALID-LINK-- |

Table 2: In Vivo Anti-Cancer Efficacy of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound and related flavonoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., EGFR, p-EGFR, NF-κB, p21) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., H1975) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Compound Administration: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (e.g., 1 mg/kg) and a vehicle control via a suitable route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule.

-

Tumor Measurement: Continue to measure tumor volume throughout the treatment period.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis, such as western blotting or immunohistochemistry, on the tumor tissue.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the therapeutic actions of this compound.

In silico prediction of Genkwanol C bioactivity

An In-Depth Technical Guide to the In Silico Prediction of Genkwanol C Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring biflavonoid found in medicinal plants such as Daphne genkwan and Radix Wikstroemiae. Emerging research has identified this compound as a compound of interest due to its antiviral properties, specifically its inhibitory activity against the Respiratory Syncytial Virus (RSV). RSV is a leading cause of lower respiratory tract infections, particularly in infants and the elderly, and the development of effective antiviral therapeutics is a significant global health priority.

While in vitro studies have begun to quantify the bioactivity of this compound, in silico computational methods offer a powerful, complementary approach to accelerate its development as a potential therapeutic agent. By simulating the interactions between this compound and its viral target, researchers can predict binding affinity, elucidate mechanisms of action, and assess pharmacokinetic properties before committing to resource-intensive laboratory experiments.

This technical guide provides a comprehensive overview of the known anti-RSV bioactivity of this compound. It further outlines a detailed, hypothetical in silico workflow designed to predict and analyze its bioactivity against the RSV Fusion (F) protein, a well-established target for antiviral intervention.[1][2] This document serves as a roadmap for researchers seeking to apply computational drug discovery techniques to this promising natural product.

Quantitative Bioactivity Data

Quantitative data from in vitro antiviral assays provide the foundational evidence for this compound's therapeutic potential. The following table summarizes the reported anti-RSV activity of this compound and related biflavonoids. This data is critical for benchmarking the predictions generated from in silico models.

| Compound | 50% Inhibitory Concentration (IC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/IC50) |

| This compound | 10.2 µg/mL | 161.5 µg/mL | 15.8 |

| Genkwanol B | 9.6 µg/mL | 106.1 µg/mL | 11.0 |

| Stelleranol | 6.6 µg/mL | 145.3 µg/mL | 21.9 |

| Ribavirin (Control) | 11.9 µg/mL | 256.1 µg/mL | 21.6 |

Data sourced from Huang W, et al. (2010). Antiviral biflavonoids from Radix Wikstroemiae. Chinese Medicine.

Experimental Protocols

To provide context for the quantitative data, this section describes a representative experimental protocol for determining the anti-RSV activity of a natural product like this compound using a Cytopathic Effect (CPE) inhibition assay.

Objective: To determine the concentration of this compound that inhibits 50% of the virus-induced CPE (IC50) and the concentration that causes 50% cytotoxicity in host cells (CC50).

Materials:

-

Cell Line: HEp-2 (Human epidermoid carcinoma) cells

-

Virus: Respiratory Syncytial Virus (RSV) A2 strain

-

Compound: this compound, dissolved in dimethyl sulfoxide (DMSO)

-

Media: Eagle's Minimum Essential Medium (EMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay.

Protocol:

-

Cell Culture: HEp-2 cells are cultured in T-75 flasks until confluent. The cells are then trypsinized, counted, and seeded into 96-well microplates at a density of 2 x 104 cells per well. Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Dilution: A stock solution of this compound is serially diluted in EMEM to achieve a range of final concentrations for testing.

-

Cytotoxicity Assay (CC50 Determination):

-

The culture medium is removed from the 96-well plates containing the HEp-2 cell monolayer.

-

The various dilutions of this compound are added to the wells. Control wells receive medium with DMSO (vehicle control) and medium alone (cell control).

-

Plates are incubated for 48-72 hours.

-

Cell viability is assessed using the MTT assay. The absorbance is read on a microplate reader.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the cell control.

-

-

Antiviral Assay (IC50 Determination):

-

The culture medium is removed from the HEp-2 cell plates.

-

Cells are infected with RSV at a multiplicity of infection (MOI) of 0.1 for 2 hours.

-

After the incubation period, the virus inoculum is removed, and the cells are washed with PBS.

-

The serially diluted this compound is added to the infected cells. A virus control (infected, untreated cells) and cell control (uninfected, untreated cells) are included.

-

The plates are incubated for 48-72 hours until the virus control wells show approximately 80-90% CPE.

-

Cell viability is quantified using the MTT assay, which indirectly measures the inhibition of virus-induced cell death.

-

The IC50 value is calculated as the concentration of the compound that protects 50% of the cells from the viral CPE.

-

Mandatory Visualizations: Pathways and Workflows

To visually articulate the proposed in silico research, the following diagrams have been generated using the DOT language, adhering to the specified formatting requirements.

Caption: Respiratory Syncytial Virus (RSV) life cycle, highlighting the fusion step as the hypothesized target for this compound.

Caption: A proposed workflow for the in silico prediction of this compound's bioactivity against the RSV Fusion protein.

In Silico Prediction: A Proposed Technical Workflow

This section details a hypothetical, step-by-step computational workflow to predict the bioactivity of this compound against the RSV Fusion (F) protein. The RSV F protein is essential for the virus's entry into host cells, making it a prime target for inhibitor development.[1]

Ligand and Target Preparation

-

Ligand (this compound) Preparation:

-

The 2D structure of this compound is obtained from a chemical database (e.g., PubChem).

-

The 2D structure is converted into a 3D structure using computational chemistry software (e.g., Avogadro, ChemDraw).

-

Energy minimization is performed on the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for accurate docking.[3]

-

The final structure is saved in a suitable format (e.g., .pdbqt) for docking software.

-

-

Target (RSV F Protein) Preparation:

-

The 3D crystal structure of the RSV F protein is downloaded from the Protein Data Bank (PDB).[4] A structure complexed with a known inhibitor is often preferred as it helps validate the docking protocol.

-

The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Polar hydrogens and Kollmann charges are added to the protein structure.

-

The prepared protein is saved in the .pdbqt format.

-

Molecular Docking

-

Objective: To predict the preferred binding mode and affinity of this compound within the active or allosteric sites of the RSV F protein.

-

Protocol:

-

Grid Box Generation: A grid box is defined around the binding site of the RSV F protein. The size and center of the grid are set to encompass the entire binding pocket.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina.[4][5] The program will systematically sample different conformations and orientations of this compound within the defined grid box.

-

Scoring: The software calculates the binding affinity (usually in kcal/mol) for each predicted pose using a scoring function. A more negative score typically indicates a more favorable binding interaction.[4]

-

Analysis of Docking Results

-

Binding Affinity: The pose with the lowest binding energy is considered the most probable binding mode. This value can be used to rank this compound against other potential inhibitors.

-

Interaction Analysis: The top-ranked pose is visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the F protein. This provides insights into the structural basis of its inhibitory activity.

Molecular Dynamics (MD) Simulation

-

Objective: To assess the stability of the this compound-RSV F protein complex over time in a simulated physiological environment.

-

Protocol:

-

The best-docked complex from the molecular docking step is used as the starting structure.

-

The complex is solvated in a water box with appropriate ions to neutralize the system.

-

An MD simulation is run for a defined period (e.g., 100 nanoseconds) using software like GROMACS or AMBER.

-

The trajectory of the simulation is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the complex.

-

ADMET Prediction

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.[6][7][8]

-

Protocol:

-

The structure of this compound is submitted to web-based servers or software (e.g., SwissADME, pkCSM).[8][9]

-

The software predicts various physicochemical and pharmacokinetic properties, including:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes.[6]

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

The results are analyzed against established rules for drug-likeness, such as Lipinski's Rule of Five, to evaluate its potential as an oral drug candidate.

-

Conclusion

This compound has demonstrated promising in vitro bioactivity against the Respiratory Syncytial Virus, establishing it as a valuable lead compound for further investigation. While experimental data provides a crucial foundation, the integration of in silico methodologies, as outlined in this guide, is essential for accelerating its path toward clinical relevance. The proposed workflow, from target preparation and molecular docking to molecular dynamics and ADMET prediction, offers a systematic and resource-efficient strategy to elucidate the molecular basis of this compound's anti-RSV activity. By predicting its binding interactions with the RSV F protein and evaluating its drug-like properties, researchers can make more informed decisions, optimize the compound's structure for improved efficacy and safety, and ultimately, enhance the potential of this natural product to become a novel antiviral therapeutic.

References

- 1. Respiratory syncytial virus entry inhibitors targeting the F protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Identification of Potential Flavonoid Inhibitors of the SARS-CoV-2 Main Protease 6YNQ: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Genkwanol C: A Technical Review of its Anti-Viral Properties and Research Landscape

For Immediate Release

[City, State] – November 8, 2025 – Genkwanol C, a biflavonoid predominantly isolated from the medicinal plants Daphne genkwa and Wikstroemia indica, is emerging as a compound of significant interest to the scientific community, particularly for its potent antiviral activity against Respiratory Syncytial Virus (RSV). This technical guide provides a comprehensive overview of the existing literature on this compound, detailing its biological activity, experimental protocols, and the current understanding of its mechanism of action.

Executive Summary

This compound is a spirobiflavonoid that has demonstrated significant in vitro efficacy against RSV, a leading cause of lower respiratory tract infections in infants and the elderly. Research highlights its potential as a lead compound for the development of novel antiviral therapeutics. This document synthesizes the available quantitative data on its bioactivity, outlines the methodologies used in its evaluation, and visualizes the putative signaling pathways involved in its antiviral action.

Quantitative Bioactivity Data

The primary biological activity reported for this compound is its inhibitory effect on the Respiratory Syncytial Virus. The antiviral efficacy of this compound and its stereoisomers has been quantified in cell-based assays. The key metrics for evaluating antiviral potency are the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of the viral replication, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The ratio of these two values provides the Selectivity Index (SI), a measure of the compound's therapeutic window.

| Compound | Virus Strain | Cell Line | EC₅₀ (μg/mL) | CC₅₀ (μg/mL) | Selectivity Index (SI) | Reference |

| This compound | RSV | HEp-2 | 1.0 | >100 | >100 | [1] |

| Genkwanol B | RSV | HEp-2 | 1.0 | >100 | >100 | [1] |

| Stelleranol | RSV | HEp-2 | 1.0 | >100 | >100 | [1] |

| Ribavirin (Control) | RSV | HEp-2 | 10.0 | >100 | >10 | [1] |

Table 1: In Vitro Anti-RSV Activity of this compound and Related Biflavonoids.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and biological evaluation of this compound as reported in the primary literature.[1][2]

Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving extraction and chromatography.

References

A Comparative Analysis of Genkwanol C and Genkwanol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genkwanol A and Genkwanol C are two structurally related biflavonoids isolated from the flower buds of Daphne genkwa. While both share a common biosynthetic origin, their distinct chemical architectures give rise to nuanced differences in their physicochemical properties and biological activities. This technical guide provides an in-depth comparative analysis of this compound and Genkwanol A, focusing on their chemical structures, known biological activities, and the experimental methodologies used for their characterization. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structures and Properties

Genkwanol A and this compound are complex biflavonoids, a class of compounds formed by the dimerization of two flavonoid units. Their core chemical structures, while related, exhibit significant differences in their linkage and stereochemistry.

Genkwanol A is a spiro biflavonoid.[1] Its systematic IUPAC name is (2R,2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one.[2]

This compound , in contrast, possesses a more complex pentacyclic structure. Its IUPAC name is (1R,4R,5R,12R,13S)-5,13,16,18-tetrahydroxy-4,12-bis(4-hydroxyphenyl)-3,11,21-trioxapentacyclo[11.8.0.0¹,¹⁰.0²,⁷.0¹⁵,²⁰]henicosa-2(7),9,15,17,19-pentaene-8,14-dione.[3]

The key chemical differences are summarized in the table below.

| Property | This compound | Genkwanol A |

| IUPAC Name | (1R,4R,5R,12R,13S)-5,13,16,18-tetrahydroxy-4,12-bis(4-hydroxyphenyl)-3,11,21-trioxapentacyclo[11.8.0.0¹,¹⁰.0²,⁷.0¹⁵,²⁰]henicosa-2(7),9,15,17,19-pentaene-8,14-dione[3] | (2R,2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one[2] |

| Molecular Formula | C₃₀H₂₂O₁₁ | C₃₀H₂₂O₁₀ |

| Molecular Weight | 558.5 g/mol | 542.5 g/mol |

| Core Structure | Pentacyclic cage-like structure | Spiro biflavonoid |

Biological Activities

Both Genkwanol A and this compound have been isolated from Daphne genkwa, a plant with a long history in traditional Chinese medicine for treating various ailments, including cancer and inflammatory diseases.[3][4][5] While direct comparative studies on the biological activities of Genkwanol A and C are limited, research on extracts of Daphne genkwa and related flavonoids suggests potential therapeutic applications.

Flavonoids from Daphne genkwa have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[3][6][7] Diterpenoids and other compounds from this plant have shown significant cytotoxicity against various cancer cell lines.[2][8]

Due to the scarcity of direct comparative data, a detailed quantitative comparison of the bioactivities of Genkwanol A and this compound is not currently possible. Further research is required to elucidate their specific mechanisms of action and to evaluate their relative potencies in various biological assays.

Experimental Protocols

The isolation and characterization of Genkwanol A and this compound from Daphne genkwa involve standard phytochemical techniques.

Isolation of Genkwanols

A general workflow for the isolation of these compounds is depicted below.

Caption: A generalized workflow for the isolation of Genkwanol A and C.

The process typically begins with the extraction of the dried and powdered flower buds of Daphne genkwa with a solvent such as 95% ethanol. The resulting extract is then subjected to successive solvent partitioning to separate compounds based on their polarity. The dichloromethane fraction has been reported to be a source of active constituents.[6] This active fraction is then further purified using a combination of column chromatography techniques, including silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.[6]

Structural Elucidation

The structures of Genkwanol A and this compound were determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex structures and stereochemistry of these molecules.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

Signaling Pathways

While specific signaling pathways modulated by Genkwanol A and this compound have not been extensively studied in a comparative manner, flavonoids, in general, are known to interact with various cellular signaling cascades implicated in inflammation and cancer.

For instance, many flavonoids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are key regulators of inflammatory responses.[9] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-6.[9]

Caption: Potential anti-inflammatory mechanisms of Genkwanols.

Further investigation is necessary to determine the specific molecular targets and signaling pathways through which Genkwanol A and this compound exert their biological effects and to understand the differences in their mechanisms of action.

Future Directions

The distinct structural features of Genkwanol A and this compound suggest they may possess unique biological activities and therapeutic potential. Future research should focus on:

-

Direct Comparative Biological Evaluation: Conducting head-to-head studies to compare the anti-inflammatory, anticancer, and antiviral activities of Genkwanol A and C.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by each compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Genkwanol A and C to understand how structural modifications impact their biological activity.

-

In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential and toxicity of these compounds in animal models.

Conclusion

Genkwanol A and this compound are two structurally distinct biflavonoids with potential for further investigation as therapeutic agents. This technical guide has provided a foundational comparison based on currently available data. The complex and unique architectures of these natural products warrant deeper exploration to unlock their full therapeutic potential. As research into the rich chemical diversity of Daphne genkwa continues, a clearer understanding of the individual contributions of Genkwanol A and C to its medicinal properties will undoubtedly emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of Experiments-Based Optimization of Flavonoids Extraction from Daphne genkwa Flower Buds and Flavonoids Contents at Different Blooming Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral activities of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Genkwanol C from Daphne genkwa

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the isolation and purification of Genkwanol C, a spirobiflavonoid found in the medicinal plant Daphne genkwa. While direct and detailed protocols for this compound are scarce in readily available literature, this document compiles and adapts established methodologies for the separation of flavonoids and biflavonoids from Daphne species to propose a robust workflow for obtaining pure this compound.

Introduction

This compound is a spirobiflavonoid identified in Daphne genkwa, a plant with a long history in traditional medicine. Spirobiflavonoids as a class have garnered scientific interest due to their potential anti-inflammatory and anticancer activities. The complex structure of this compound necessitates a multi-step isolation and purification strategy to obtain the compound in high purity for further pharmacological investigation. This document outlines a comprehensive approach, from initial extraction to final purification, based on proven techniques for analogous compounds from the same plant source.

Data Presentation

| Compound | Starting Material (Crude Extract) | Yield (mg) | Purity (%) | Analytical Method | Reference |

| Luteolin | 150 mg | 8 | 91.2 | HPLC | [1] |

| Apigenin | 150 mg | 25.8 | 97.4 | HPLC | [1] |

| 3′-Hydroxygenkwanin | 150 mg | 23.6 | 94.3 | HPLC | [1] |

| Genkwanin | 150 mg | 35.3 | 95.8 | HPLC | [1] |

Table 1: Exemplary Yield and Purity of Flavonoids from Daphne genkwa

Spectroscopic Data for this compound Characterization:

The following ¹H-NMR data is crucial for the identification of this compound post-purification.

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |

| H-2''', H-6''' | 7.07 | d | 8.5 |

| H-2', H-6' | 6.96 | d | 8.5 |

| H-3''', H-5''' | 6.74 | d | 8.5 |

| H-3', H-5' | 6.51 | d | 8.5 |

| H-8'' | 6.00 | d | 2.0 |

| H-6'' | 5.93 | d | 2.0 |

| H-6 | 5.72 | s | |

| H-2 | 4.61 | d | 6.5 |

| H-3 | 3.77 | m | |

| H-4 (ax) | 3.16 | d | 6.5 |

| H-4 (eq) | 2.21 | d | 4.0 |

Table 2: ¹H-NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)[2]

Experimental Protocols

This section details a multi-stage protocol for the isolation and purification of this compound.

Protocol 1: Extraction and Solvent Partitioning

This initial phase aims to extract a broad range of secondary metabolites, including this compound, and then to enrich the flavonoid fraction through liquid-liquid partitioning.

Materials:

-

Dried and powdered roots or flower buds of Daphne genkwa

-

80% Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Dichloromethane (CH₂Cl₂)

-

n-Butanol (n-BuOH)

-

Deionized water

-

Rotary evaporator

-

Large glass flasks

-

Separatory funnels

Procedure:

-

Extraction: Macerate 1 kg of powdered Daphne genkwa plant material with 5 L of 80% ethanol at room temperature for 72 hours. Repeat the extraction process three times.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Suspension: Suspend the crude extract in 1 L of deionized water.

-

Solvent Partitioning: a. Perform successive extractions of the aqueous suspension with n-hexane (3 x 1 L) to remove nonpolar compounds. b. Subsequently, extract the aqueous layer with dichloromethane (3 x 1 L). c. Follow with extraction using ethyl acetate (3 x 1 L). The ethyl acetate fraction is expected to be enriched with flavonoids and biflavonoids, including this compound. d. Finally, extract the remaining aqueous layer with n-butanol (3 x 1 L).

-

Fraction Concentration: Concentrate each of the solvent fractions (n-hexane, CH₂Cl₂, EtOAc, and n-BuOH) to dryness in vacuo to yield respective crude fractions. The EtOAc fraction should be prioritized for further purification of this compound.

Protocol 2: Chromatographic Purification

This protocol outlines a two-step chromatographic process for the isolation of this compound from the enriched ethyl acetate fraction.

Part A: Silica Gel Column Chromatography

Materials:

-

Ethyl acetate fraction from Protocol 1

-

Silica gel (70-230 mesh)

-

Glass chromatography column

-

Solvent system: n-hexane and ethyl acetate gradient

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica in n-hexane.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

-

TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., n-hexane:EtOAc, 7:3). Visualize the spots under a UV lamp.

-

Pooling of Fractions: Combine fractions that exhibit similar TLC profiles, particularly those suspected to contain this compound.

Part B: Sephadex LH-20 Gel Filtration Chromatography

Materials:

-

Pooled fractions from Part A

-

Sephadex LH-20

-

Glass chromatography column

-

Methanol (MeOH)

-

Fraction collector

Procedure:

-

Column Preparation: Swell the Sephadex LH-20 in methanol for several hours and then pack it into a chromatography column.

-

Sample Application: Dissolve the combined, dried fractions from the silica gel column in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.

-

Isocratic Elution: Elute the column with 100% methanol at a steady flow rate.

-

Fraction Collection and Analysis: Collect fractions and monitor them using TLC or HPLC to identify those containing pure this compound.

-

Final Purification: Pool the fractions containing the target compound and concentrate them to obtain purified this compound. Assess the purity using HPLC and confirm the structure using spectroscopic methods such as NMR and MS.

Mandatory Visualizations

Caption: Workflow for this compound Isolation.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and modulated signaling pathways of this compound are limited, the broader class of spirobiflavonoids and extracts from Daphne genkwa have demonstrated notable pharmacological effects.

-

Anti-inflammatory Activity: Spirobiflavonoids have been reported to possess anti-inflammatory properties[2][3][4]. Some have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation[5]. Extracts of Daphne genkwa have also shown anti-inflammatory effects in various experimental models[1][6].

-

Anticancer Activity: The genus Daphne is known to produce compounds with significant anticancer potential[7]. Spiro-flavonoids are among the classes of compounds investigated for their cytotoxic effects against various cancer cell lines[2][3][4]. Flavonoids, in general, can induce apoptosis in cancer cells through mechanisms that may involve the mitochondrial and caspase-3-dependent pathways.

Potential Signaling Pathways:

Based on the activities of related flavonoids and extracts, potential signaling pathways that this compound might modulate include:

Caption: Potential Signaling Pathways for this compound.

Further research is required to elucidate the specific molecular targets and signaling cascades directly affected by purified this compound. The protocols provided herein offer a solid foundation for obtaining this compound for such in-depth pharmacological studies.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Antiviral biflavonoids from Radix Wikstroemiae (Liaogewanggen) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Genkwanol A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of the total flavonoid extracts and the monomers of Daphne genkwa on CYP2C8 activity | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-oxidative Activities of 3'-Hydroxygenkwanin from the Flower Buds of Daphne genkwa in Caenorhabditis elegans -Natural Product Sciences [koreascience.kr]

Application Note and Protocol for the Quantification of Genkwanol C by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Genkwanol C, a biflavonoid isolated from Daphne genkwa, using a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection. Detailed protocols for sample preparation, chromatographic separation, and method validation are presented to ensure accurate and reliable quantification. This application note is intended to serve as a foundational method for researchers engaged in the analysis of this compound for quality control, pharmacokinetic studies, and other research applications.

Introduction

This compound is a biflavonoid compound that has been isolated from the roots of Daphne genkwa. As a member of the flavonoid family, this compound is of interest for its potential biological activities. Accurate and precise quantification of this compound is essential for its further investigation and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and provides a detailed protocol for its validation according to the International Council for Harmonisation (ICH) guidelines.

Proposed HPLC Method for this compound Quantification

Based on established methods for the analysis of flavonoids from Daphne genkwa and related plant species, the following HPLC parameters are proposed for the quantification of this compound.

Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-15 min: 10-50% B15-20 min: 50-90% B20-25 min: 90% B25-30 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 270 nm (estimated based on typical flavonoid UV absorbance) |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity >98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Formic acid (analytical grade)

-

Ultrapure water

-

Plant material or sample matrix containing this compound

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

-

Extraction:

-

Accurately weigh 1 g of dried and powdered plant material (e.g., roots of Daphne genkwa).

-

Add 20 mL of methanol and perform ultrasonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Purification (Solid Phase Extraction - SPE):

-

Reconstitute the dried extract in 10 mL of 10% methanol in water.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.

-

Elute this compound with 10 mL of 80% methanol in water.

-

-

Final Sample Solution:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

-

Method Validation Protocol

The proposed HPLC method should be validated to ensure its suitability for the intended purpose. The following validation parameters should be assessed according to ICH guidelines.

System Suitability

Before starting the validation, the suitability of the chromatographic system should be evaluated. Inject the working standard solution (e.g., 20 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is less than 2%.

Linearity

-

Inject the prepared working standard solutions at a minimum of five concentration levels (e.g., 5, 10, 20, 50, and 100 µg/mL) in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Precision

-

Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at a single concentration (e.g., 20 µg/mL) on the same day.

-

Intermediate Precision (Inter-day Precision): Repeat the analysis on two different days with different analysts and/or different equipment.

-

Calculate the RSD of the peak areas for both repeatability and intermediate precision.

Accuracy (Recovery)

-

Perform a recovery study by spiking a blank sample matrix with known amounts of this compound at three different concentration levels (low, medium, and high).

-

Prepare and analyze these spiked samples in triplicate.

-

Calculate the percentage recovery using the following formula: % Recovery = [(Amount found - Amount in unspiked sample) / Amount added] x 100

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

Where:

-

σ = the standard deviation of the y-intercept of the regression line

-

S = the slope of the calibration curve

Specificity

The specificity of the method should be assessed by analyzing a blank sample matrix to ensure that there are no interfering peaks at the retention time of this compound. A photodiode array (PDA) detector can be used to check for peak purity.

Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Precision (RSD) | ≤ 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

| LOD & LOQ | The method should be sensitive enough for the intended application. |

| Specificity | No interference at the retention time of the analyte. |

Data Presentation

The quantitative data obtained from the validation studies should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 5 | |

| 10 | |

| 20 | |

| 50 | |

| 100 | |

| Correlation Coefficient (r²) | |

| Regression Equation |

Table 2: Precision Data for this compound (20 µg/mL)

| Peak Area |

| Repeatability (Intra-day, n=6) |

| Mean |

| SD |

| RSD (%) |

| Intermediate Precision (Inter-day, n=6) |

| Mean |

| SD |

| RSD (%) |

Table 3: Accuracy (Recovery) Data for this compound

| Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery |

| Low | ||

| Medium | ||

| High |

Table 4: LOD and LOQ for this compound

| Parameter | Result (µg/mL) |

| LOD | |

| LOQ |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Application Notes and Protocols for the Optimized Extraction of Genkwanol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genkwanol C is a flavonoid found in the flower buds of Daphne genkwa Sieb. et Zucc. (Thymelaeaceae), a plant with a history in traditional medicine for treating various ailments. Modern research has identified flavonoids as the major active components in Daphne genkwa, exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The therapeutic potential of this compound and other flavonoids from this plant has spurred interest in developing efficient and optimized extraction and purification protocols to facilitate further research and drug development.

This document provides detailed application notes and optimized protocols for the extraction, purification, and analysis of this compound from Daphne genkwa flower buds. It includes two distinct, optimized extraction methods, a purification strategy, and an analytical protocol for quantitative assessment. Additionally, it explores the probable signaling pathways modulated by this compound based on current research on related flavonoids.

Data Presentation: Comparison of Optimized Extraction Protocols

The following table summarizes the key parameters and outcomes of two optimized extraction methods for flavonoids, including this compound, from Daphne genkwa flower buds. These protocols provide a validated starting point for researchers to obtain high-yield extracts for subsequent purification and analysis.

| Parameter | Optimized Shaking Extraction | Optimized Ultrasound-Assisted Extraction (UAE) |

| Solvent | 56% (v/v) Acetone in water | 70% Ethanol in water |

| Temperature | 65 °C | 60 °C |

| Extraction Time | 12 hours | 30 minutes |

| Agitation/Power | 150 rpm | 225 W |

| Liquid-to-Solid Ratio | Not specified, but a common starting point is 10:1 to 20:1 (mL/g) | 30 mL/g |

| Key Findings | A binary mixture of 44:56 water to acetone provided the best extraction yield in a Design of Experiments (DoE) based optimization.[3][4] | This method yielded a total flavonoid content of 5.41 mg/g and demonstrated potent antioxidant and anti-inflammatory activities.[5] |

Experimental Protocols

Protocol 1: Optimized Shaking Extraction

This protocol is based on a Design of Experiments (DoE) approach to maximize flavonoid yield from Daphne genkwa flower buds.[3][6]

1. Plant Material Preparation:

-

Obtain dried flower buds of Daphne genkwa.

-

Grind the buds into a fine powder to increase the surface area for extraction.

2. Extraction Procedure:

-

Weigh 10 g of the powdered plant material and place it in a suitable flask.

-

Prepare the extraction solvent by mixing 44 mL of deionized water with 56 mL of acetone to create a 56% (v/v) acetone solution.

-

Add 150 mL of the 56% acetone solvent to the flask containing the plant powder.

-

Place the flask in a shaking incubator set to 65 °C and 150 rpm.

-

Allow the extraction to proceed for 12 hours.

3. Post-Extraction Processing:

-

After 12 hours, remove the flask from the incubator and allow it to cool to room temperature.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50 °C to remove the acetone.

-

The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for purification.

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic energy to enhance extraction efficiency, offering a significantly shorter extraction time.[5]

1. Plant Material Preparation:

-

Prepare dried and powdered Daphne genkwa flower buds as described in Protocol 1.

2. Extraction Procedure:

-

Weigh 10 g of the powdered plant material and place it in a beaker.

-

Prepare the extraction solvent by mixing 70 mL of ethanol with 30 mL of deionized water to create a 70% (v/v) ethanol solution.

-

Add 300 mL of the 70% ethanol solvent to the beaker (maintaining a 30:1 liquid-to-solid ratio).

-

Place the beaker in an ultrasonic bath with a power output of 225 W and a temperature of 60 °C.

-

Sonicate the mixture for 30 minutes.

3. Post-Extraction Processing:

-

After sonication, filter the extract to remove plant debris.

-

Concentrate the extract using a rotary evaporator to remove the ethanol.

-

The resulting extract can be further processed or dried.

Protocol 3: Purification of this compound using High-Speed Countercurrent Chromatography (HSCCC)

This protocol is adapted from a method used for the preparative isolation of flavonoids from Daphne genkwa.[7][8]

1. Crude Extract Preparation:

-

Start with the dried extract obtained from either Protocol 1 or 2.

-

Dissolve the crude extract in a suitable solvent for loading onto the HSCCC system.

2. HSCCC System and Solvent System:

-

Apparatus: A preparative high-speed countercurrent chromatograph.

-

Two-Phase Solvent System: Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 5:7:5:5.

-

Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

3. HSCCC Separation:

-

Fill the HSCCC column with the stationary phase (upper phase).

-

Dissolve a known amount of the crude extract (e.g., 150 mg) in a small volume of the biphasic solvent system.

-

Inject the sample into the HSCCC system.

-

Pump the mobile phase (lower phase) through the column at a flow rate of 1.2 mL/min.

-

After a set time (e.g., 260 minutes), the flow rate can be increased to 2.0 mL/min to expedite the elution of more retained compounds.[7][8]

-

Monitor the effluent using a UV detector at a wavelength of 330 nm.

-

Collect fractions based on the resulting chromatogram peaks.

4. Analysis and Identification:

-

Analyze the collected fractions using HPLC or UPLC-Q-TOF-MS to identify and confirm the purity of this compound.

-

Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Protocol 4: Analytical Quantification using UPLC-Q-TOF-MS

This protocol provides a high-resolution method for the identification and quantification of this compound in the extracts.[9][10]

1. Sample Preparation:

-

Accurately weigh a small amount of the dried extract and dissolve it in 70% methanol.

-

Filter the solution through a 0.22 µm syringe filter before injection.

2. UPLC-Q-TOF-MS Conditions:

-

Column: ACQUITY UPLC HSS T3 C18 column (100 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Elution: A typical gradient might start with a low percentage of B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.

-

Flow Rate: A standard flow rate for this column dimension is around 0.3-0.4 mL/min.

-

Column Temperature: 30 °C.

-

Mass Spectrometry: Operate in negative ion mode, as it generally provides more spectral information for flavonoids.[9][10]

-

Data Acquisition: Acquire data in both full scan mode for identification and targeted MS/MS mode for quantification and structural confirmation.

Mandatory Visualizations

Logical Workflow for this compound Extraction and Analysis

Caption: Workflow for this compound extraction, purification, and analysis.

Probable Signaling Pathways Modulated by this compound

Based on the known anti-inflammatory and anticancer activities of flavonoids from Daphne genkwa and related compounds, this compound is likely to exert its effects through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[3][11][12][13]

Caption: Probable signaling pathways modulated by this compound.

References

- 1. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genkwanin nanosuspensions: a novel and potential antitumor drug in breast carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Apoptosis and Cell Cycle Arrest by Flavokawain C on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 11. Induction of Apoptosis and Cell Cycle Arrest by Flavokawain C on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Long Search for Pharmacologically Useful Anti-Inflammatory Flavonoids and Their Action Mechanisms: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Culturing and Preparing Cells for Genkwanol C Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genkwanol C is a naturally occurring spirobiflavonoid isolated from the roots of Daphne genkwa. While the plant itself and its various extracts have been subjects of research for their anti-inflammatory and anticancer properties, specific biological data on this compound is limited. However, the broader class of compounds to which it belongs, biflavonoids, has demonstrated significant potential in cancer therapy. Biflavonoids are known to interfere with the migration and replication of cancer cells through mechanisms that include the induction of apoptosis, necrosis, and cell cycle arrest.[1][2]

These application notes provide a comprehensive set of protocols for researchers to systematically investigate the cytotoxic and apoptotic effects of this compound on cancer cell lines. The following sections detail methods for cell culture, preparation of this compound for treatment, and key assays to elucidate its potential mechanism of action.

1. Cell Culture and Maintenance

Proper cell culture technique is fundamental to obtaining reproducible results. The choice of cell line should be guided by the research focus (e.g., breast, colon, lung cancer).

Protocol 1.1: General Cell Culture for Adherent Cancer Cell Lines

-

Materials:

-

Appropriate cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

T-75 cell culture flasks

-

6-well, 24-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Maintain cells in T-75 flasks in a 37°C incubator with 5% CO₂.

-

Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.

-

To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-